methyl 4-(4-bromophenyl)sulfonyloxypyrrolidine-2-carboxylate;hydrochloride
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Overview
Description
Methyl 4-(4-bromophenyl)sulfonyloxypyrrolidine-2-carboxylate;hydrochloride is a complex organic compound that features a pyrrolidine ring substituted with a 4-(4-bromophenyl)sulfonyloxy group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-bromophenyl)sulfonyloxypyrrolidine-2-carboxylate;hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-(4-bromophenyl)sulfonyloxy Group: This step involves the sulfonylation of the pyrrolidine ring using 4-bromophenyl sulfonyl chloride under basic conditions.
Esterification: The carboxylate group is introduced through esterification, typically using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromophenyl)sulfonyloxypyrrolidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Reduced forms of the sulfonyl group.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 4-(4-bromophenyl)sulfonyloxypyrrolidine-2-carboxylate;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 4-(4-bromophenyl)sulfonyloxypyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chlorophenyl)sulfonyloxypyrrolidine-2-carboxylate
- Methyl 4-(4-fluorophenyl)sulfonyloxypyrrolidine-2-carboxylate
- Methyl 4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate
Uniqueness
Methyl 4-(4-bromophenyl)sulfonyloxypyrrolidine-2-carboxylate;hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.
Properties
Molecular Formula |
C12H15BrClNO5S |
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Molecular Weight |
400.67 g/mol |
IUPAC Name |
methyl 4-(4-bromophenyl)sulfonyloxypyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14BrNO5S.ClH/c1-18-12(15)11-6-9(7-14-11)19-20(16,17)10-4-2-8(13)3-5-10;/h2-5,9,11,14H,6-7H2,1H3;1H |
InChI Key |
ZLNJKZWGONWFTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1)OS(=O)(=O)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
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